

Application Note: Functionalization Architectures for 4-Methylpyrimidine-5-carbonitrile

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Compound of Interest

Compound Name: 4-Methylpyrimidine-5-carbonitrile

CAS No.: 1150633-16-1

Cat. No.: B1358314

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Executive Summary

4-Methylpyrimidine-5-carbonitrile represents a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor space (e.g., EGFR, PI3K/mTOR pathway modulators).[1] Its structural value lies in its dense functionality: the electron-deficient pyrimidine ring serves as a bioisostere for pyridine or phenyl rings, the 5-cyano group provides a handle for hydrogen bonding or heterocycle formation, and the 4-methyl group offers a unique vector for lateral functionalization via C-H acidity.[1]

This guide details three primary functionalization strategies:

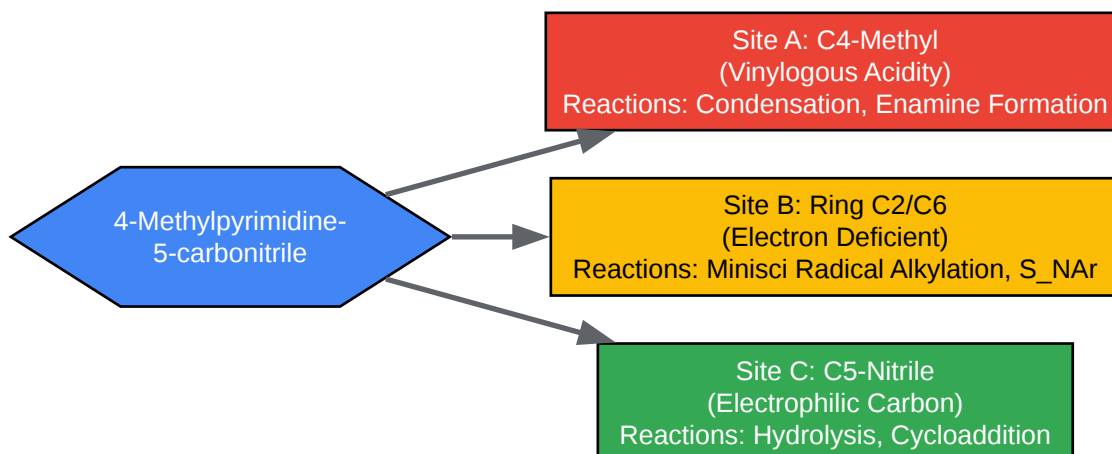
- Lateral Functionalization: Exploiting the vinylogous acidity of the C4-methyl group.[2]
- Ring Functionalization: Direct C-H activation at the electron-deficient C2/C6 positions.[2]
- Nitrile Transformations: Converting the C5-cyano group into pharmacophoric motifs.

Reactivity Landscape & Electronic Profile[1][2]

Understanding the electronic distribution is prerequisite to successful functionalization.[2]

- C4-Methyl Acidity (Site A): The methyl protons at C4 are significantly acidified (in DMSO) due to the electron-withdrawing nature of the pyrimidine ring and the ortho-cyano group.[1][2] This allows for deprotonation by weak bases (e.g., alkoxides, DBU) or direct condensation with electrophiles (e.g., DMF-DMA).[2]
- Ring Electrophilicity (Site B): Positions C2 and C6 are highly electron-deficient.[1][2] While resistant to electrophilic aromatic substitution (), they are prime targets for Nucleophilic Aromatic Substitution () if a leaving group is present, or Minisci-type radical substitution (C-H activation).[2]
- Nitrile Reactivity (Site C): The C5-cyano group is susceptible to hydrolysis (to amide/acid) or cycloaddition (to tetrazoles/oxadiazoles).[1][2]

Reactivity Map (Graphviz)[1][2]



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Figure 1: Reactivity map highlighting the three distinct vectors for chemical modification.

Protocol 1: Lateral Functionalization (Enamine Synthesis)[1][2]

The most robust transformation for this scaffold is the conversion of the C4-methyl group into a dimethylamino-vinyl moiety using

-Dimethylformamide dimethyl acetal (DMF-DMA).[1][2] This intermediate is a versatile precursor for constructing fused bicyclic systems like pyrido[2,3-d]pyrimidines.[2]

Mechanism

The reaction proceeds via the formation of a thermodynamic enamine.[2] The acidity of the methyl group allows it to attack the electrophilic carbon of the acetal, followed by elimination of methanol.

Experimental Protocol

Objective: Synthesis of (E)-4-(2-(dimethylamino)vinyl)pyrimidine-5-carbonitrile.

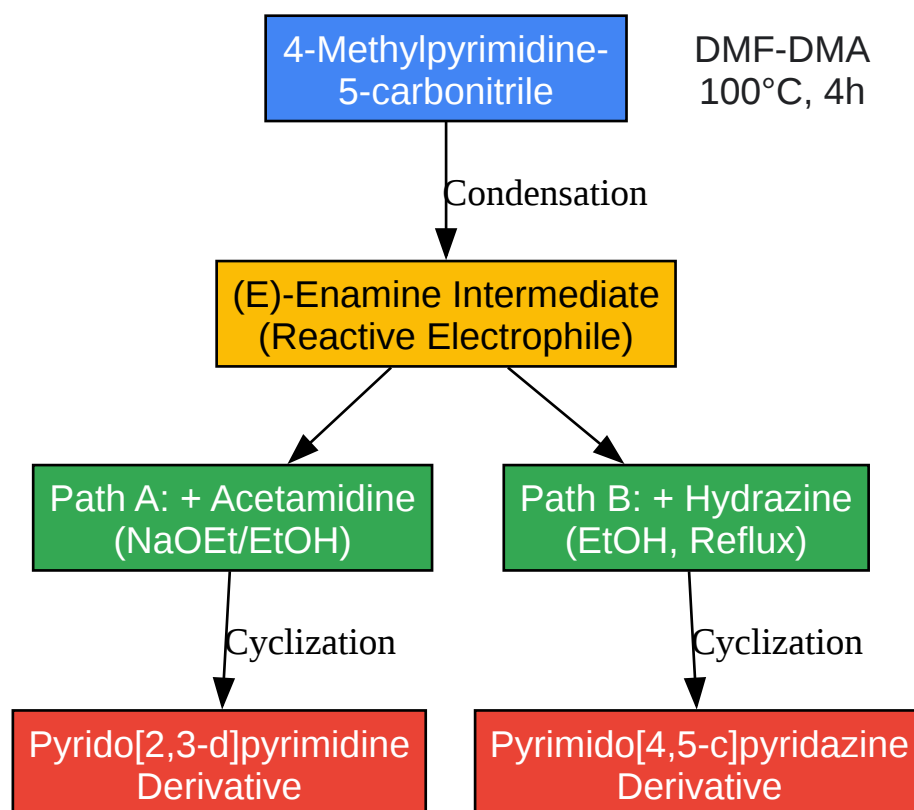
- Reagents:
 - **4-Methylpyrimidine-5-carbonitrile** (1.0 eq)[1][2][3]
 - DMF-DMA (1.5 - 2.0 eq)[1][2]
 - Solvent: DMF (anhydrous) or neat (if scale permits).[2]
- Procedure:
 - Charge a round-bottom flask with **4-Methylpyrimidine-5-carbonitrile** (e.g., 1.19 g, 10 mmol).[2]
 - Add anhydrous DMF (10 mL) under atmosphere.
 - Add DMF-DMA (2.0 mL, 15 mmol) dropwise.

- Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[2]
The product typically appears as a bright yellow spot/solid.[2]
- Note: If reaction is sluggish, add a catalytic amount of acetic acid.[2]
- Work-up:
 - Cool to room temperature.[2][4]
 - Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a yellow solid.[2]
 - Filter the solid, wash with cold water and diethyl ether.
 - If no precipitate forms, extract with DCM (3 x 20 mL), dry over

, and concentrate.
- Yield Expectation: 75–90%.

Downstream Application: Synthesis of Pyrido[2,3-d]pyrimidines

The enamine intermediate reacts with binucleophiles (e.g., amidines, hydrazine) to close a second ring.



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Figure 2: Divergent synthesis of fused heterocycles from the enamine intermediate.

Protocol 2: Ring Functionalization (Minisci Reaction)[1][2]

Direct functionalization of the pyrimidine ring at C2 (or C6) is challenging via classical methods but highly efficient using radical chemistry (Minisci reaction).[2] This allows for the introduction of alkyl groups (isopropyl, cyclobutyl, etc.) without pre-functionalization.[2]

Experimental Protocol

Objective: Introduction of an isopropyl group at C2 via radical alkylation.

- Reagents:
 - **4-Methylpyrimidine-5-carbonitrile** (1.0 eq)[1][2][3]

- Isobutyric acid (5.0 eq) – Source of isopropyl radical.[2]
- Silver Nitrate (
) (0.2 eq) – Catalyst.[2]
- Ammonium Persulfate (
) (1.5 eq) – Oxidant.[2]
- TFA (1.0 eq) – To protonate the pyrimidine (activating it).[2]
- Solvent: DCM/Water (biphasic) or Acetonitrile/Water.[2]
- Procedure:
 - Dissolve the substrate (1.0 mmol) in DCM (5 mL) and Water (5 mL).
 - Add Isobutyric acid (5.0 mmol) and TFA (1.0 mmol).
 - Add

(0.2 mmol).[2]
 - Heat to 40–50°C.[2]
 - Add Ammonium Persulfate (1.5 mmol) dissolved in water dropwise over 20 minutes. Vigorous stirring is essential.
 - Evolution of

gas indicates radical decarboxylation is proceeding.[2]
- Work-up:
 - Basify with saturated

to pH 8.[2]
 - Extract with DCM (3 x 10 mL).[2]

- Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexane).
- Mechanistic Insight: The pyrimidine ring is protonated by TFA, making it highly electrophilic. [2] The isobutyric acid undergoes oxidative decarboxylation to form an isopropyl radical, which attacks the electron-deficient C2 position.

Protocol 3: Nitrile Hydrolysis (Amide Synthesis)[1] [2]

The 5-cyano group is a precursor to the primary carboxamide, a critical motif for hydrogen bonding in the hinge region of kinase enzymes.

Experimental Protocol

Objective: Controlled hydrolysis to 4-methylpyrimidine-5-carboxamide.

- Reagents:
 - Substrate (1.0 eq)[1][2][5]
 - (30% aq, 5.0 eq)
 - (6M, 0.5 eq) or
(1.0 eq)
 - Solvent: Ethanol or DMSO.[2]
- Procedure:
 - Dissolve substrate in Ethanol (10 vol).
 - Add base (
) and cool to 0°C.[2]
 - Add
dropwise (exothermic).[2]

- Allow to warm to RT and stir for 2 hours.
- Caution: Do not heat excessively, or the amide may hydrolyze further to the carboxylic acid.
- Work-up:
 - Quench with sodium thiosulfate solution (to remove excess peroxide).[2]
 - Evaporate ethanol.[2]
 - The product usually precipitates from the aqueous residue.[2]

Summary of Reaction Conditions

Transformation	Target Site	Reagents	Key Conditions	Typical Yield
Enamine Formation	C4-Methyl	DMF-DMA	100°C, Neat/DMF	85%
Styryl Condensation	C4-Methyl	Ar-CHO, Ac2O	Reflux	60-75%
Minisci Alkylation	Ring C2	R-COOH, AgNO ₃ , Persulfate	50°C, Biphasic	40-60%
Nitrile Hydrolysis	C5-CN	H ₂ O ₂ , Base	0°C to RT	80-90%
Tetrazole Formation	C5-CN	NaN ₃ , NH ₄ Cl	100°C, DMF	70%

References

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 - Title: Synthesis of condensed pyrido[1,2-a]pyrimidine and pyrimido[4,5-d]pyrimidine derivatives.[1]
 - Source: TSI Journals.

- URL:
- General Pyrimidine Functionalization
 - Title: Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles.[1][2][6][7]
 - Source: Arkivoc.[6][8]
 - URL:
- Minisci Reaction Context
 - Title: Minisci reaction: A novel approach for the functionalization of heterocycles.[2]
 - Note: While specific CAS data is limited, the protocol is adapted from standard pyrimidine functionalization literature (e.g., J. Org.[2] Chem. protocols for electron-deficient heterocycles).[1][2]
- Kinase Inhibitor Design (EGFR/PI3K)
 - Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine derivatives as novel EGFR inhibitors.[2]
 - Source: NIH / PubMed Central.
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